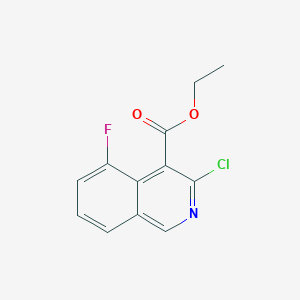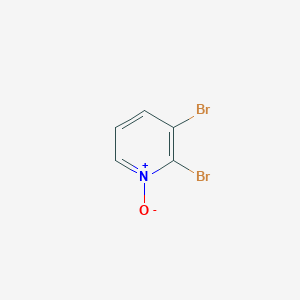
2,3-Dibromopyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromopyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H3Br2NO It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 3rd positions, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromopyridine 1-oxide typically involves the bromination of pyridine N-oxide. One common method includes the reaction of pyridine N-oxide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2nd and 3rd positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromopyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The N-oxide group can be reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium amide, and thiols. These reactions are typically carried out in polar solvents like liquid ammonia or dimethylformamide.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the N-oxide group.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for further oxidation.
Major Products Formed:
Substitution Reactions: Products include 2,3-diaminopyridine and 2,3-dithiopyridine.
Reduction Reactions: The major product is 2,3-dibromopyridine.
Oxidation Reactions: Products can include various pyridine derivatives with additional functional groups.
Scientific Research Applications
2,3-Dibromopyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromopyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of nucleophilic parts towards electrophiles. This property is exploited in various catalytic reactions and synthetic processes.
Comparison with Similar Compounds
2,3-Dibromopyridine: Lacks the N-oxide group, making it less reactive in certain catalytic processes.
2,3-Dichloropyridine 1-oxide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
2,3-Diiodopyridine 1-oxide: Contains iodine atoms, which can significantly alter its chemical properties and reactivity.
Uniqueness: 2,3-Dibromopyridine 1-oxide is unique due to the presence of both bromine atoms and the N-oxide group. This combination imparts distinct reactivity patterns, making it valuable in various synthetic and catalytic applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
Molecular Formula |
C5H3Br2NO |
|---|---|
Molecular Weight |
252.89 g/mol |
IUPAC Name |
2,3-dibromo-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3Br2NO/c6-4-2-1-3-8(9)5(4)7/h1-3H |
InChI Key |
XAVYEANEJDDGDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





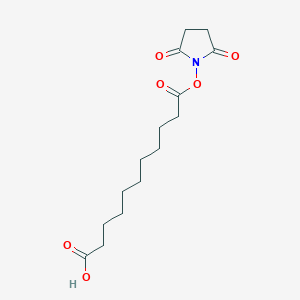
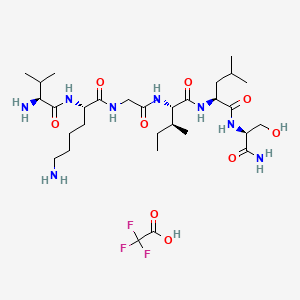
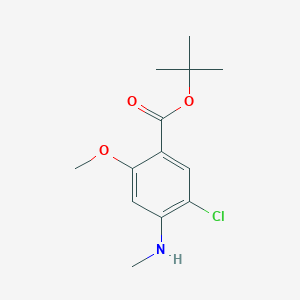
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
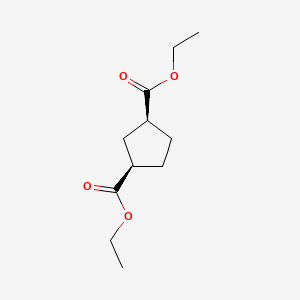



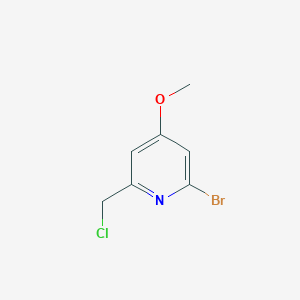
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)
